molecular formula C11H18ClN5 B12235000 N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12235000
M. Wt: 255.75 g/mol
InChI Key: ODESQJJVOWFDNX-UHFFFAOYSA-N
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Description

Synonyms

Term Source
N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride Primary literature
1,5-Dimethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine hydrochloride IUPAC variant
EVT-12368469 Commercial catalog

Registry Identifiers

Identifier Type Value Source
CAS Number 14681-59-5 Reported, conflicting
EC Number Not available
PubChem CID Not assigned

Note on CAS Number Conflict :
The CAS number 14681-59-5 is also associated with Iron-55 (a radioactive isotope), indicating either a registry error or dual assignment, which is atypical. Users should verify this identifier experimentally.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-10(6-14-16)5-12-11-7-13-15(3)9(11)2;/h6-8,12H,4-5H2,1-3H3;1H

InChI Key

ODESQJJVOWFDNX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination via Formaldehyde Condensation

A widely documented method involves reductive amination to form the methylene bridge between the pyrazole moieties. The process begins with the condensation of 1-ethylpyrazole-4-carbaldehyde and 1,5-dimethylpyrazol-4-amine in the presence of formaldehyde, followed by reduction:

Procedure :

  • Condensation : 1-Ethylpyrazole-4-carbaldehyde (1.0 equiv) and 1,5-dimethylpyrazol-4-amine (1.2 equiv) are dissolved in methanol. Formaldehyde (1.5 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is introduced to reduce the intermediate imine. The reaction proceeds for 6 hours at 50°C.
  • Salt Formation : The free base is treated with hydrochloric acid (1.0 M in diethyl ether) to precipitate the hydrochloride salt.

Key Parameters :

  • Yield : 68–72%
  • Purity : >95% (HPLC)
  • Solvent : Methanol
  • Temperature : 0°C (condensation), 50°C (reduction)

Nucleophilic Substitution with Chloromethyl Intermediate

This route employs a chloromethyl-substituted pyrazole intermediate, enabling nucleophilic displacement by the amine group of 1,5-dimethylpyrazol-4-amine.

Procedure :

  • Chloromethylation : 1-Ethylpyrazole-4-methanol (1.0 equiv) reacts with thionyl chloride (SOCl₂, 2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours to form 1-ethylpyrazole-4-chloromethyl.
  • Substitution : The chloromethyl intermediate (1.0 equiv) is combined with 1,5-dimethylpyrazol-4-amine (1.1 equiv) and cesium carbonate (Cs₂CO₃, 2.0 equiv) in DMF. The mixture is heated to 120°C for 12 hours.
  • Isolation : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and converted to the hydrochloride salt.

Key Parameters :

  • Yield : 66–70%
  • Catalyst : Cs₂CO₃
  • Solvent : DMF
  • Temperature : 120°C

Catalytic Hydrogenation of Nitro Precursors

A nitro-to-amine reduction strategy is utilized, leveraging catalytic hydrogenation for final functionalization.

Procedure :

  • Nitro Intermediate Synthesis : 1-Ethylpyrazole-4-nitro (1.0 equiv) reacts with 1,5-dimethylpyrazole-4-chloromethyl (1.1 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 8 hours.
  • Hydrogenation : The nitro group is reduced using 5% Pt/C (0.1 equiv) under H₂ (90 psig) at 30°C for 5 hours.
  • Acidification : The amine is treated with HCl gas in ethanol to yield the hydrochloride salt.

Key Parameters :

  • Yield : 85–90%
  • Catalyst : Pt/C
  • Pressure : 90 psig H₂
  • Solvent : Ethanol

Multi-Step Alkylation and Amination

This method involves sequential alkylation and amination steps, optimizing steric and electronic effects.

Procedure :

  • Alkylation : 1-Ethylpyrazole-4-methanol (1.0 equiv) is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl, 1.2 equiv) in pyridine at 0°C.
  • Amination : The tosylate (1.0 equiv) reacts with 1,5-dimethylpyrazol-4-amine (1.1 equiv) in acetonitrile at 60°C for 24 hours.
  • Purification : The product is isolated via recrystallization (ethanol/water) and acidified with HCl.

Key Parameters :

  • Yield : 60–65%
  • Solvent : Acetonitrile
  • Temperature : 60°C

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantages Limitations
Reductive Amination 68–72% >95% Mild conditions, scalable Requires toxic cyanoborohydride
Nucleophilic Substitution 66–70% >93% High regioselectivity High temperatures, costly Cs₂CO₃
Catalytic Hydrogenation 85–90% >97% Excellent yield, clean reaction Requires specialized H₂ equipment
Multi-Step Alkylation 60–65% >90% Avoids hazardous reagents Lengthy reaction time

Optimization Strategies

  • Catalyst Selection : Pt/C outperforms Pd/C in hydrogenation, providing higher yields (90% vs. 75%).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates compared to THF or toluene.
  • Temperature Control : Maintaining 50–60°C during reductive amination minimizes side-product formation.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Substituent Differences vs. Target Compound Hypothesized Impact on Properties Reference
N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride Fluorine at 5-position of the ethylpyrazole ring Increased electronegativity may enhance binding affinity in target interactions; altered metabolic stability
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Chlorine at 4-position of pyrazole; amine at 3-position Chlorine’s bulk and electronegativity could reduce solubility but improve receptor selectivity
N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine hydrochloride Missing methyl group at 5-position of the second pyrazole ring Reduced steric hindrance may increase reactivity or alter pharmacokinetics
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine Furan ring replaces one pyrazole ring Reduced aromaticity may decrease thermal stability; furan’s oxygen could enhance hydrogen bonding

Key Findings from Comparative Analysis

Fluorinated Analog ()

The fluorinated derivative introduces a strong electron-withdrawing group (F) at the 5-position of the ethylpyrazole ring. Fluorine is known to enhance metabolic stability by resisting oxidative degradation, which could extend the compound’s half-life in biological systems. However, this substitution may also reduce solubility in non-polar environments compared to the target compound .

Chlorinated Analog ()

The chlorine substituent in 4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine introduces steric bulk and electronegativity. Chlorine’s larger atomic radius compared to hydrogen or methyl groups may hinder interactions with hydrophobic binding pockets but improve selectivity for specific targets (e.g., enzyme active sites) .

Methyl-Deficient Analog ()

This structural simplification might also lower molecular weight, affecting diffusion rates across membranes .

Heterocyclic Variants ()

Compounds such as [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine replace one pyrazole ring with a furan or thiophene moiety. These substitutions reduce aromaticity and alter electronic distribution, which could diminish thermal stability but introduce new hydrogen-bonding sites for target engagement .

Biological Activity

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its structure includes two nitrogen atoms in a five-membered ring, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is C11H18ClN5, with a molecular weight of approximately 255.75 g/mol. The presence of an ethyl group and the hydrochloride salt enhances its solubility and stability, making it a candidate for various therapeutic applications.

Research indicates that N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride exhibits significant biological activity, particularly in the areas of anticancer and anti-inflammatory effects. The compound interacts with specific enzymes and receptors, modulating their activity and influencing various biological pathways related to inflammation, cell proliferation, and apoptosis.

Key Biological Activities

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and interference with cell cycle progression.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating signaling pathways involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In laboratory settings, N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride has been tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Molecular Docking Studies : Molecular docking simulations have revealed that the compound binds effectively to target proteins involved in cancer progression and inflammation. For instance, it demonstrated strong interactions with human prostaglandin reductase (PTGR2), which is crucial in mediating inflammatory responses.
  • Animal Studies : Preliminary animal studies have shown that administration of this compound can lead to significant reductions in tumor size compared to control groups, further supporting its anticancer potential.

Data Table: Biological Activity Summary

Activity Description Reference
AnticancerInhibits proliferation of various cancer cell lines; induces apoptosis
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
Molecular DockingStrong binding affinity with PTGR2; potential inhibitory action

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.